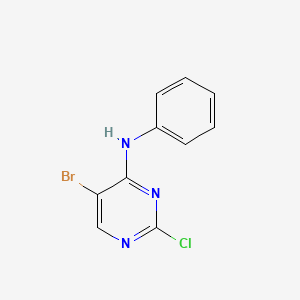

5-bromo-2-chloro-N-phenylpyrimidin-4-amine

説明

BenchChem offers high-quality 5-bromo-2-chloro-N-phenylpyrimidin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-bromo-2-chloro-N-phenylpyrimidin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

5-bromo-2-chloro-N-phenylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrClN3/c11-8-6-13-10(12)15-9(8)14-7-4-2-1-3-5-7/h1-6H,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKUZAJOBLJQQPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=NC(=NC=C2Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90464859 | |

| Record name | 5-Bromo-2-chloro-N-phenylpyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90464859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

280581-50-2 | |

| Record name | 5-Bromo-2-chloro-N-phenylpyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90464859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Technical Monograph: 5-Bromo-2-chloro-N-phenylpyrimidin-4-amine

The following technical guide details the chemical identity, synthesis, and pharmaceutical utility of 5-bromo-2-chloro-N-phenylpyrimidin-4-amine (CAS 280581-50-2).

A Strategic Scaffold for Kinase Inhibitor Discovery

CAS Number: 280581-50-2

Formula: C

Executive Summary

5-Bromo-2-chloro-N-phenylpyrimidin-4-amine is a privileged heterocyclic intermediate extensively utilized in medicinal chemistry, particularly in the development of Type I and Type II kinase inhibitors . Its structural core—a tetra-substituted pyrimidine—serves as a versatile "hub" for orthogonal functionalization. The molecule features three distinct reactive sites:

-

C4-Amino group: Establishes key hydrogen bonding interactions within the ATP-binding pocket (hinge region).

-

C2-Chloro substituent: A handle for secondary nucleophilic aromatic substitution (

) to introduce solubilizing groups or additional pharmacophores. -

C5-Bromo substituent: A platform for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), allowing vector exploration into the kinase "gatekeeper" or solvent-exposed regions.

Chemical Identity & Properties

| Property | Data |

| IUPAC Name | 5-bromo-2-chloro-N-phenylpyrimidin-4-amine |

| Synonyms | 4-Anilino-5-bromo-2-chloropyrimidine; N-(5-bromo-2-chloropyrimidin-4-yl)aniline |

| CAS Number | 280581-50-2 |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 138–142 °C (Typical range for pure polymorphs) |

| Solubility | Soluble in DMSO, DMF, DCM; sparingly soluble in water |

| pKa (Calc) | ~2.5 (Pyrimidine N1), ~11.5 (Aniline NH) |

| SMILES | ClC1=NC(NC2=CC=CC=C2)=C(Br)C=N1 |

Synthetic Pathway & Mechanism[6]

The synthesis of 5-bromo-2-chloro-N-phenylpyrimidin-4-amine relies on a highly regioselective nucleophilic aromatic substitution (

Reaction Mechanism

The pyrimidine ring is electron-deficient, making it susceptible to nucleophilic attack. The C4 position is significantly more electrophilic than the C2 position due to the para-like resonance contribution of the ring nitrogens and the inductive effect of the adjacent C5-halogen.

Regioselectivity Logic:

-

Electronic Control: The nitrogen atoms at positions 1 and 3 activate C2 and C4. However, the intermediate Meisenheimer complex formed by attack at C4 is more stable due to better charge delocalization, especially in the presence of the electron-withdrawing bromine at C5.

-

Steric Control: While the C5-bromo group provides some steric bulk, the linear approach of the aniline nucleophile to C4 is generally favored over C2 in polar protic solvents.

Visualization of Synthesis Logic

The following diagram illustrates the regioselective pathway and the orthogonal reactivity of the resulting scaffold.

Caption: Regioselective synthesis of the target scaffold and its subsequent divergent reactivity capabilities.

Experimental Protocol

Objective: Synthesis of 5-bromo-2-chloro-N-phenylpyrimidin-4-amine on a multigram scale.

Reagents:

-

5-Bromo-2,4-dichloropyrimidine (1.0 equiv)

-

Aniline (1.0 equiv)[1]

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.2 – 2.0 equiv)

-

Solvent: Isopropanol (IPA) or Ethanol (EtOH)

Procedure:

-

Setup: Charge a round-bottom flask with 5-bromo-2,4-dichloropyrimidine (e.g., 5.0 g, 22.0 mmol) and Isopropanol (50 mL). Stir to dissolve.

-

Addition: Cool the solution to 0°C (ice bath). Add Aniline (2.05 g, 22.0 mmol) dropwise over 10 minutes.

-

Base Addition: Add Triethylamine (3.7 mL, 26.4 mmol) dropwise. Note: The reaction is exothermic; control addition rate to maintain temperature <10°C.

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20-25°C). Stir for 12–16 hours.

-

Validation: Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS. The starting material (dichloropyrimidine) should be consumed.

-

-

Workup:

-

Concentrate the reaction mixture under reduced pressure to remove most of the isopropanol.

-

Resuspend the residue in Dichloromethane (DCM, 100 mL).[2]

-

Wash sequentially with saturated aqueous NaHCO

(2 x 50 mL) and Brine (50 mL). -

Dry the organic layer over anhydrous MgSO

or Na

-

-

Purification:

Yield: Typical isolated yields range from 75% to 85% .

Applications in Drug Discovery

This compound acts as a critical intermediate for several classes of kinase inhibitors. The N-phenyl ring occupies the hydrophobic pocket adjacent to the ATP-binding site, while the pyrimidine nitrogens function as hydrogen bond acceptors for the kinase hinge region.

Target Classes

-

FAK (Focal Adhesion Kinase) Inhibitors: The scaffold mimics the adenine ring of ATP.

-

CDK (Cyclin-Dependent Kinase) Inhibitors: Used in the synthesis of Palbociclib analogs (though Palbociclib itself uses a cyclopentyl group, phenyl analogs are common in SAR studies).

-

Mer/Axl Tyrosine Kinase Inhibitors: The 5-bromo position allows for the extension of the molecule to interact with the "gatekeeper" residue, improving selectivity.

Structural Activity Relationship (SAR) Workflow

Researchers utilize this scaffold to generate libraries by varying substituents at the C2 and C5 positions.

| Position | Reaction Type | Purpose in Drug Design |

| C2-Cl | Introduction of solubilizing groups (e.g., piperazine, morpholine) to improve ADME properties. | |

| C5-Br | Suzuki-Miyaura Coupling | Extension into the solvent channel; modulation of potency and selectivity profiles. |

| N-Phenyl | Pre-installed | Provides hydrophobic interactions; can be substituted (e.g., 3,4,5-trimethoxy) in the starting aniline to tune electronics. |

Safety & Handling

Signal Word: WARNING

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Measures:

-

Handle in a fume hood to avoid inhalation of dust.

-

Wear nitrile gloves and safety glasses.

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Moisture sensitive (hydrolysis of the C-Cl bond can occur over prolonged exposure to humidity).

-

References

-

Synthesis & Regioselectivity

- Title: Structure-activity relationship of 7-aryl-2-anilino-pyrrolopyrimidines as Mer and Axl tyrosine kinase inhibitors.

- Source:European Journal of Medicinal Chemistry (via PubMed Central).

- Context: Describes the synthesis of 5-bromo-2-chloro-N-phenylpyrimidin-4-amine (Compound 10a) from 5-bromo-2,4-dichloropyrimidine and aniline.

-

URL:[Link]

-

Chemical Identity & Cataloging

-

Broad Application in Kinase Inhibitors

- Title: Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine deriv

- Source:European Journal of Medicinal Chemistry.

- Context: Illustrates the utility of the 5-bromo-pyrimidine scaffold in designing autophagy inhibitors and the logic of orthogonal substitution.

-

URL:[Link]

Sources

- 1. Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure-activity relationship of 7-aryl-2-anilino-pyrrolopyrimidines as Mer and Axl tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Search Results - AK Scientific [aksci.com]

Pharmaceutical Intermediates: The Strategic Pivot in Drug Development

Topic: Role of Pharmaceutical Intermediates in Drug Discovery & Development Content Type: Technical Whitepaper / Operational Guide Audience: Process Chemists, CMC Leads, and Regulatory Affairs Specialists

Executive Summary

In modern drug discovery, a pharmaceutical intermediate is not merely a transient chemical structure en route to an Active Pharmaceutical Ingredient (API); it is a strategic asset. The selection, quality control, and regulatory designation of intermediates define the efficiency of the manufacturing process, the cost of goods sold (COGS), and the regulatory risk profile of the final drug product.

This guide moves beyond basic definitions to explore the operational causality of intermediates. We examine how shifting from linear to convergent synthesis alters risk, how "Regulatory Starting Material" (RSM) designation impacts GMP scope, and provide a validated protocol for a ubiquitous intermediate coupling reaction.

Strategic Classification & Regulatory Framework

The "Goldilocks" Zone of Regulatory Starting Materials (RSM)

A critical decision in Process Chemistry is defining where GMP manufacturing begins. This point is often defined by the designation of the Regulatory Starting Material (RSM) .[1]

-

Too Early: If the RSM is defined too early (e.g., commodity chemicals), the entire subsequent synthesis requires strict GMP control, inflating costs.

-

Too Late: If defined too late (too close to the API), regulatory agencies (FDA, EMA) may reject the filing, arguing that critical structural impurities are not being adequately purged or controlled.

ICH Q7 Definition:

"An API Starting Material is a raw material, intermediate, or an API that is used in the production of an API and that is incorporated as a significant structural fragment into the structure of the API."[1][2]

Types of Intermediates

| Classification | Technical Definition | Operational Requirement |

| Transient Intermediate | Formed and consumed in situ (telescoped steps). Not isolated. | monitored via PAT (Process Analytical Technology) or IPC (In-Process Control). |

| Isolated Intermediate | Separated and purified (crystallization/distillation) before the next step. | Critical for purging impurities. Acts as a "firewall" for quality. |

| Pivotal Intermediate | A complex structure where the synthetic route converges or branches. | High inventory value; requires strict stability studies. |

| Key Intermediate | The final intermediate before the API. | Must meet near-API specifications, particularly for genotoxic impurities. |

Synthetic Route Design: Linear vs. Convergent

The choice of how intermediates are assembled dictates the "Process Mass Intensity" (PMI) and overall yield.

The Mathematical Advantage of Convergence

In a linear synthesis of 10 steps with 90% yield per step, the overall yield is ~35%. In a convergent synthesis where two 5-step fragments are coupled, the yield of the longest branch is ~59%, and the risk of batch failure is compartmentalized.

Visualization: Strategic Route Architecture

The following diagram illustrates the risk mitigation inherent in convergent synthesis using intermediates.

Figure 1: Comparison of Linear vs. Convergent synthesis. Convergent strategies utilize advanced intermediates (Fragments A & B) to reduce the cumulative yield loss and isolate risk.

Impurity Control & Purge Strategy (ICH M7)

Intermediates are the primary vehicle for Purge Factors . You must demonstrate that impurities (especially mutagenic ones) generated early in the synthesis are reduced to safe levels (Threshold of Toxicological Concern - TTC) by the time the API is reached.

The "Fate and Purge" Logic

Under ICH M7, you can avoid testing for a genotoxic impurity in the final API if you can prove a "Theoretical Purge Factor" (TPF) that exceeds the "Required Purge Factor" (RPF).

Formula:

Visualization: Impurity Fate Decision Tree

Figure 2: Decision logic for assigning control strategies to impurities within pharmaceutical intermediates (ICH M7 Option 3/4).

Validated Protocol: Scale-Up of a Suzuki-Miyaura Intermediate

Context: The Suzuki coupling is the most common C-C bond-forming reaction in pharma. However, scaling it requires managing Palladium (Pd) removal and exotherm control .

Objective: Synthesis of Biaryl Intermediate X via Pd-catalyzed coupling. Scale: 100g (Pilot Scale).

Materials & Stoichiometry

| Reagent | Equiv. | Role | Critical Attribute |

| Aryl Halide (Ar-Br) | 1.0 | Limiting Reagent | Purity >98% |

| Boronic Acid (Ar-B(OH)2) | 1.1 - 1.2 | Coupling Partner | Excess ensures full conversion of halide. |

| Pd(dppf)Cl2 · DCM | 0.01 (1 mol%) | Catalyst | Robust, air-stable precatalyst. |

| K2CO3 (aq, 2M) | 3.0 | Base | Degassed to prevent oxidative homocoupling. |

| 1,4-Dioxane/Water | 4:1 v/v | Solvent System | Miscibility at high temp; solubility of boronic acid. |

Step-by-Step Methodology

-

Inerting (Critical): Charge the reactor with Aryl Halide, Boronic Acid, and Pd catalyst. Cycle vacuum/Nitrogen (

) 3 times. Oxygen causes Pd deactivation and homocoupling impurities. -

Solvent Addition: Add sparged (degassed) Dioxane. Agitate to dissolve.

-

Base Addition: Add aqueous

. Note: This creates a biphasic mixture. -

Reaction: Heat to 85°C .

-

Process Control: Monitor exotherm. The reaction is often mass-transfer limited; stir rate is a Critical Process Parameter (CPP).

-

-

IPC (In-Process Control): Sample at 4 hours.

-

Criteria: Aryl Halide < 0.5% by HPLC.

-

-

Workup & Scavenging (The "Intermediate" Specific Step):

-

Cool to 50°C. Separate phases.

-

Pd Removal: Add QuadraPure™ TU (thiourea scavenger) or activated carbon (Darco KB) to the organic layer. Stir for 2 hours at 50°C. Why? To reduce Pd from ~500ppm to <20ppm before the next step.

-

-

Isolation: Filter through Celite to remove scavenger/Pd. Concentrate and crystallize from Ethanol/Heptane.

Self-Validating System Check

-

Visual: If the reaction mixture turns black immediately upon heating, oxygen was likely present (Pd precipitation).

-

Yield/Purity: Expected yield >90%. If yield is low but conversion is high, check for protodeboronation (hydrolysis of boronic acid) – often caused by pH being too high or temp too high.

Future Trends: Continuous Processing

The industry is moving intermediates from batch to Flow Chemistry .

-

Benefit: Handling hazardous intermediates (e.g., azides, diazo compounds) in small reactor volumes reduces safety risk.

-

Telescoping: Flow allows unstable intermediates to be generated and immediately consumed in the next module without isolation, improving yield and safety.

References

-

ICH Expert Working Group. "ICH Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients." International Council for Harmonisation, 2000. Link

-

ICH Expert Working Group. "ICH M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals." International Council for Harmonisation, 2017.[3] Link

-

Jimenez-Gonzalez, C., et al. "Using the Right Green Yardstick: Why Process Mass Intensity Is Used in the Pharmaceutical Industry."[4] Organic Process Research & Development, 2011.[4][5] Link

-

Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995. Link

-

FDA Guidance for Industry. "Q11 Development and Manufacture of Drug Substances." U.S. Food and Drug Administration, 2012. Link

Sources

- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 2. pharmtech.com [pharmtech.com]

- 3. Guidelines for the assessment and control of mutagenic impurities in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 5. pubs.acs.org [pubs.acs.org]

Technical Guide: Biological Screening of 5-Bromo-2-Chloro-N-Phenylpyrimidin-4-Amine Analogues

Executive Summary

The 2,4,5-trisubstituted pyrimidine scaffold, specifically represented by 5-bromo-2-chloro-N-phenylpyrimidin-4-amine , is a privileged structure in kinase inhibitor discovery. This scaffold mimics the adenine ring of ATP, allowing it to anchor into the hinge region of kinase active sites. The N-phenyl group at the C4 position typically engages the hydrophobic pocket I, while the C5-bromide and C2-chloride offer critical vectors for synthetic expansion (via Suzuki-Miyaura or Buchwald-Hartwig couplings) to tune selectivity and solubility.

This guide details the technical workflow for the initial biological screening of libraries derived from this core. It transitions from compound handling to biochemical validation and cellular efficacy, emphasizing data integrity and assay robustness.

Chemical Rationale & SAR Logic

Before screening, it is vital to understand why this scaffold is screened. The biological activity is driven by specific interactions within the ATP-binding pocket of protein kinases (e.g., EGFR, CDK, JAK, or ULK1).

Structural Vectors for Screening

-

C4-Amino-Phenyl (Hinge Binder): The NH group acts as a hydrogen bond donor to the kinase hinge region. The phenyl ring occupies the hydrophobic pocket; analogues often explore substitutions here (e.g., 3,4,5-trimethoxy) to improve potency.

-

C5-Bromo (Gatekeeper/Solubility): A handle for cross-coupling. Substituents here often interact with the "gatekeeper" residue, determining selectivity between kinase families.

-

C2-Chloro (Solvent Front): The leaving group for nucleophilic aromatic substitution (

). This position is usually modified last to attach solubilizing tails (e.g., morpholine, piperazine) to improve ADME properties.

Figure 1: Structure-Activity Relationship (SAR) logic for the pyrimidine scaffold, highlighting key interaction points for biological screening.

Pre-Screening Validation: Compound Management

Flat heteroaromatic compounds like 5-bromo-2-chloro-N-phenylpyrimidin-4-amine are prone to aggregation and poor aqueous solubility, which causes false positives (pan-assay interference) in biochemical screens.

Protocol: Kinetic Solubility Check

Objective: Ensure the compound is soluble at the screening concentration (typically 10 µM).

-

Stock Prep: Dissolve analogues in 100% DMSO to 10 mM.

-

Dilution: Spike 1 µL of stock into 99 µL of assay buffer (PBS pH 7.4). Final conc: 100 µM, 1% DMSO.

-

Incubation: Shake at room temperature (RT) for 90 minutes.

-

Filtration: Filter using a 0.45 µm filter plate (removes precipitates).

-

Quantification: Measure UV absorbance (254 nm and 280 nm) of the filtrate vs. a standard curve of the compound in 100% DMSO (theoretical 100% recovery).

-

Criteria: Compounds with <70% recovery are flagged as "insoluble" and may require lower screening concentrations.

Primary Biochemical Screen: Kinase Inhibition[1][2]

The "Gold Standard" for screening this class is an ADP-detection assay (e.g., ADP-Glo™). This measures the conversion of ATP to ADP by the kinase, which is directly proportional to kinase activity.

Assay Principle

The assay couples ADP production to a luciferase reaction.

Step-by-Step Protocol (384-Well Format)

Reagents:

-

Recombinant Kinase (e.g., EGFR, CDK2)

-

Peptide Substrate (e.g., Poly-Glu-Tyr)

-

Ultrapure ATP (at

concentration) -

ADP-Glo™ Reagent (Promega)

Workflow:

-

Compound Addition: Dispense 50 nL of test compounds (in DMSO) into the 384-well plate using an acoustic dispenser (e.g., Echo 550). Include High Control (DMSO only) and Low Control (known inhibitor like Staurosporine or No Enzyme).

-

Enzyme Reaction: Add 2.5 µL of Kinase/Substrate master mix. Incubate 10 min at RT to allow compound-enzyme binding.

-

Start Reaction: Add 2.5 µL of ATP. Incubate for 60 min at RT.

-

ADP Depletion: Add 5 µL of ADP-Glo™ Reagent (stops kinase reaction, depletes remaining ATP). Incubate 40 min.

-

Detection: Add 10 µL of Kinase Detection Reagent (converts ADP back to ATP -> Luciferase light). Incubate 30 min.

-

Read: Measure Luminescence on a multimode plate reader (e.g., EnVision).

Data Validation: Z-Factor

Before accepting data, calculate the Z-Factor (

- : Standard deviation of positive/negative controls.

- : Mean of positive/negative controls.

-

Target:

is required for a valid screen.

Secondary Screen: Cellular Viability (MTT Assay)

Compounds showing biochemical potency (< 1 µM

Protocol

-

Seeding: Plate cells (e.g., A549 lung cancer, MCF-7 breast cancer) at 3,000–5,000 cells/well in 96-well plates. Incubate 24h for attachment.

-

Treatment: Add compounds in a dose-response series (e.g., 0.01 µM to 100 µM). Final DMSO < 0.5%. Incubate for 72h.

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS). Incubate 3–4h at 37°C.

-

Solubilization: Carefully aspirate media. Add 100 µL DMSO to dissolve purple formazan crystals.

-

Measurement: Read Absorbance at 570 nm (signal) and 630 nm (background reference).

Data Analysis & Hit Selection

Quantitative Summary Table

Organize screening data to identify "Lead" candidates.

| Compound ID | R-Group (C4) | X-Group (C5) | Kinase | Cell | Solubility (µM) | Selectivity Index |

| Ref (Stauro) | - | - | 12.5 | 0.05 | >100 | 1.0 |

| Analog-01 | Phenyl | Br | 450 | 5.2 | 15 | >10 |

| Analog-02 | 3,4-OMe-Ph | Br | 35 | 0.8 | 8 | 50 |

| Analog-03 | Phenyl | Morpholine | 1200 | >50 | >100 | N/A |

-

Analog-02 represents a "Hit" (High potency, acceptable cellular activity).

-

Analog-03 shows how C5 substitution improved solubility but lost potency (requires SAR optimization).

Screening Workflow Diagram

Figure 2: The hierarchical screening workflow, filtering compounds from library to lead candidate.

References

-

Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening. Link

-

Lyu, J., et al. (2020). Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors.[3] European Journal of Medicinal Chemistry. Link

-

National Center for Advancing Translational Sciences (NCATS). Assay Guidance Manual: Cell Viability Assays. NCBI Bookshelf. Link

-

Promega Corporation. ADP-Glo™ Kinase Assay Technical Manual. Link

-

Cohen, P. (2002). Protein kinases—the major drug targets of the twenty-first century? Nature Reviews Drug Discovery. Link

Sources

Application Notes and Protocols for the Synthesis of Derivatives from 5-bromo-2-chloro-N-phenylpyrimidin-4-amine

Introduction: The Strategic Importance of the 2,4,5-Substituted Pyrimidine Scaffold

The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents, particularly in oncology.[1][2] Its prevalence is largely due to its ability to mimic the purine bases of DNA and RNA, allowing for interactions with a wide array of biological targets. The 2,4,5-substituted aminopyrimidine scaffold, specifically, is a "privileged" structure, frequently found in potent and selective kinase inhibitors.[1][2] Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[3][4]

5-bromo-2-chloro-N-phenylpyrimidin-4-amine is a highly versatile starting material for the synthesis of diverse libraries of potential drug candidates.[5] The differential reactivity of the bromine and chlorine substituents allows for selective and sequential functionalization, providing a powerful tool for structure-activity relationship (SAR) studies.[5][6] This guide provides detailed protocols for the derivatization of this key intermediate through several powerful cross-coupling and substitution reactions.

Chemoselectivity: A Key Consideration

A primary challenge and opportunity when working with 5-bromo-2-chloro-N-phenylpyrimidin-4-amine is achieving chemoselectivity. The C-Br bond at the 5-position is generally more reactive than the C-Cl bond at the 2-position in palladium-catalyzed cross-coupling reactions.[1] This reactivity difference (I > Br > Cl) allows for selective coupling at the C5 position under milder conditions.[1] More forcing conditions are typically required to achieve reaction at the C2-chloro position. This differential reactivity is a key strategic element in the design of synthetic routes to complex, polysubstituted pyrimidines.

Part 1: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for the formation of carbon-carbon and carbon-heteroatom bonds in modern organic synthesis. For the derivatization of 5-bromo-2-chloro-N-phenylpyrimidin-4-amine, three key reactions are of particular importance: the Suzuki-Miyaura coupling, the Sonogashira coupling, and the Buchwald-Hartwig amination.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between the pyrimidine core and various aryl or heteroaryl boronic acids or esters.[6] This reaction is instrumental in the synthesis of biaryl and heteroaryl structures, which are common motifs in pharmacologically active molecules.[1]

Reaction Principle: The reaction proceeds through a catalytic cycle involving a palladium(0) complex. The key steps are:

-

Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond.

-

Transmetalation: The organoboron species, activated by a base, transfers its organic group to the palladium center.

-

Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.[1]

Workflow Diagram for Suzuki-Miyaura Coupling

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

Detailed Protocol: Suzuki-Miyaura Coupling at the C5-Position

-

Materials:

-

5-bromo-2-chloro-N-phenylpyrimidin-4-amine (1.0 equiv.)

-

Arylboronic acid (1.2 equiv.)

-

Potassium phosphate (K₃PO₄) (2.0 equiv.)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)

-

Anhydrous, degassed 1,4-dioxane or toluene

-

-

Procedure:

-

To a flame-dried Schlenk flask, add 5-bromo-2-chloro-N-phenylpyrimidin-4-amine, the arylboronic acid, and the base.

-

Add the palladium catalyst.

-

Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.[6]

-

Add the anhydrous, degassed solvent via syringe.

-

Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

After cooling to room temperature, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Data Presentation: Representative Suzuki-Miyaura Coupling Reactions

| Arylboronic Acid | Product | Yield (%) | Reference |

| 4-Methylphenylboronic acid | 2-Chloro-5-(4-methylphenyl)-N-phenylpyrimidin-4-amine | Moderate to Good | [7] |

| 4-Chlorophenylboronic acid | 2-Chloro-5-(4-chlorophenyl)-N-phenylpyrimidin-4-amine | Moderate to Good | [7] |

| 4-Methoxyphenylboronic acid | 2-Chloro-5-(4-methoxyphenyl)-N-phenylpyrimidin-4-amine | Moderate to Good | [7] |

Sonogashira Coupling: Introduction of Alkynyl Moieties

The Sonogashira coupling is a highly efficient method for the formation of C-C bonds between the pyrimidine core and terminal alkynes.[6] This reaction is particularly valuable for the synthesis of kinase inhibitors, where an alkynyl linker can provide optimal geometry for binding to the target protein.[8]

Reaction Principle: This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[6] The catalytic cycle involves the formation of a copper(I) acetylide, which then undergoes transmetalation to the palladium center, followed by reductive elimination.

Detailed Protocol: Sonogashira Coupling at the C5-Position

-

Materials:

-

5-bromo-2-chloro-N-phenylpyrimidin-4-amine (1.0 equiv.)

-

Terminal alkyne (1.5 equiv.)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (3 mol%)

-

Copper(I) iodide (CuI) (5 mol%)

-

Triethylamine (TEA) (3.0 equiv.)

-

Anhydrous, degassed tetrahydrofuran (THF)

-

-

Procedure:

-

In an oven-dried reaction vessel, add 5-bromo-2-chloro-N-phenylpyrimidin-4-amine, the palladium catalyst, and the copper(I) iodide.

-

Evacuate and backfill the vessel with an inert gas.

-

Add the degassed solvent, followed by triethylamine and the terminal alkyne.

-

Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) until completion.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate and purify the residue by column chromatography.

-

Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of various aminopyrimidines.[6] This reaction allows for the introduction of a wide range of primary and secondary amines at either the C2 or C5 position, depending on the reaction conditions.

Reaction Principle: This reaction involves the palladium-catalyzed coupling of an amine with an aryl halide. The choice of a bulky biarylphosphine ligand is often crucial for high efficiency.[6] A strong, non-nucleophilic base is typically required.[6]

Logical Relationship Diagram for Buchwald-Hartwig Amination

Caption: Key components for a successful Buchwald-Hartwig amination.

Detailed Protocol: Buchwald-Hartwig Amination

-

Materials:

-

5-bromo-2-chloro-N-phenylpyrimidin-4-amine (1.0 equiv.)

-

Amine (1.2 equiv.)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

-

2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (3 mol%)

-

Sodium tert-butoxide (NaOtBu) (1.4 equiv.)

-

Anhydrous, degassed toluene

-

-

Procedure:

-

To an oven-dried reaction vessel, add the palladium precatalyst, the ligand, and the base.

-

Evacuate and backfill the vessel with an inert gas.

-

Add the degassed solvent.

-

Add 5-bromo-2-chloro-N-phenylpyrimidin-4-amine and the amine.

-

Stir the reaction mixture at the desired temperature (e.g., 80 °C) until the starting material is consumed.[6]

-

After cooling, quench the reaction with water and extract with an organic solvent.

-

Dry the organic layer, concentrate, and purify the crude product by column chromatography.[6]

-

Part 2: Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for modifying the pyrimidine ring, particularly at the electron-deficient C2 and C4/C6 positions.[5] The chlorine atom at the C2 position of 5-bromo-2-chloro-N-phenylpyrimidin-4-amine is susceptible to displacement by a variety of nucleophiles.

Reaction Principle: The reaction proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the carbon bearing the leaving group (chloride), forming a resonance-stabilized anionic intermediate (Meisenheimer complex). The leaving group then departs, restoring the aromaticity of the ring.

Detailed Protocol: SNAr with an Amine Nucleophile

-

Materials:

-

5-bromo-2-chloro-N-phenylpyrimidin-4-amine (1.0 equiv.)

-

Amine nucleophile (e.g., aniline) (2.0-3.0 equiv.)

-

Solvent (e.g., ethanol, isopropanol, or N,N-dimethylformamide)

-

Optional: A non-nucleophilic base (e.g., diisopropylethylamine, DIPEA) to scavenge HCl.

-

-

Procedure:

-

In a round-bottom flask, dissolve 5-bromo-2-chloro-N-phenylpyrimidin-4-amine in the chosen solvent.

-

Add the amine nucleophile and, if used, the base.

-

Heat the reaction mixture to reflux and monitor by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect it by filtration. Otherwise, concentrate the reaction mixture and purify the residue by column chromatography or recrystallization.

-

Conclusion

5-bromo-2-chloro-N-phenylpyrimidin-4-amine is a valuable and versatile building block for the synthesis of a wide range of pyrimidine derivatives with potential therapeutic applications. The strategic and selective application of modern synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution, allows for the systematic exploration of the chemical space around this privileged scaffold. The protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to design and synthesize novel pyrimidine-based compounds for the discovery of next-generation therapeutics.

References

- BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine.

- BenchChem. (n.d.). Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine.

- Al-Ostoot, F. H., Al-Mokyna, F. H., Abuelizz, H. A., & Aouad, M. R. (2023). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). PubMed.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Versatility of 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine in Drug Development.

- MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities.

- BenchChem. (n.d.). Application Note: Synthesis of 5-Bromo-N-phenylpyridin-3-amine Derivatives for Medicinal Chemistry.

- El-Damasy, A. K., Lee, J. A., Seo, S. H., & Keum, G. (2019). Synthesis of new pyridothienopyrimidinone derivatives as Pim-1 inhibitors. PubMed Central.

- ACS Publications. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins.

- PubMed Central. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of new pyridothienopyrimidinone derivatives as Pim-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. nbinno.com [nbinno.com]

- 6. benchchem.com [benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

Side reactions in the synthesis of substituted pyrimidines

Welcome to the Pyrimidine Synthesis Technical Support Center .

This guide is structured as a dynamic troubleshooting interface for researchers encountering specific failure modes in the synthesis of substituted pyrimidines. It moves beyond generic textbook advice to address the "mechanistic leaks" that ruin yields in the lab.

Module 1: Cyclization & Construction (Biginelli & Pinner)

Current Status: You are attempting to build the pyrimidine core from acyclic precursors, but the reaction is stalling or yielding acyclic byproducts.

Issue 1.1: "My Biginelli reaction yields a sticky red oil or a solid that isn't the product."

Diagnosis: You are likely isolating the Knoevenagel adduct or the Open-Chain Ureide rather than the cyclized dihydropyrimidine (DHPM).

-

The Mechanism: The Biginelli is a three-component dance (Aldehyde +

-Ketoester + Urea).-

Path A (Correct): Aldehyde + Urea

Acylimine Intermediate (The "Mannich" route). -

Path B (Side Reaction): Aldehyde +

-Ketoester

-

Troubleshooting Protocol:

-

Check the Proton NMR:

-

Knoevenagel Adduct: Look for a singlet olefinic proton around

7.5–7.8 ppm. The urea NH signals will be missing. -

Open-Chain Ureide: You will see the urea protons, but the characteristic DHPM methine doublet (around

5.0–6.0 ppm) will be absent.

-

-

The "Lewis Acid Switch": If using mild Brønsted acids (HCl/EtOH) fails, switch to a lanthanide triflate (e.g., Yb(OTf)

, 10 mol%) or Indium(III) chloride (InCl -

Solvent Polarity: Switch from Ethanol to Acetonitrile. Higher polarity stabilizes the charged intermediates required for ring closure.

Issue 1.2: "My Pinner Synthesis (Nitrile + Alcohol) failed to yield the amidine/pyrimidine."

Diagnosis: Hydrolysis of the Imidate Salt (Pinner Salt).

-

The Causality: The intermediate imidate salt is extremely hygroscopic. If moisture enters, it hydrolyzes to the ester (side product) and ammonium chloride, killing the reaction before the amidine can form.

Corrective Action:

-

Protocol: Conduct the HCl gas bubbling at

C strictly. -

Validation: Take an aliquot of the solid imidate salt before adding ammonia. Dissolve in

. If you see the ester peak immediately, your HCl gas or solvent was wet.

Module 2: Functionalization & Regioselectivity ( )

Current Status: You have a halogenated pyrimidine core (e.g., 2,4-dichloropyrimidine) and are attempting nucleophilic aromatic substitution (

Issue 2.1: "I cannot control the regioselectivity. I want the C4-product, but I get a mixture or the C2-product."

Diagnosis: You are fighting the electronic bias of the ring.

-

The Rule: For 2,4-dichloropyrimidine, the C4 position is generally more reactive than C2.

-

Why? The LUMO coefficient is higher at C4.[1] Additionally, the transition state for C4 attack is stabilized by the para-like resonance with N1.

-

-

The Exception (The "C6 Effect"): If you have an Electron Donating Group (EDG) at C6 (e.g., 4-chloro-6-methoxypyrimidine), the selectivity often reverses to C2 [2].

Decision Matrix for Regiocontrol:

Figure 1: Decision tree for predicting and controlling regioselectivity in pyrimidine

Experimental Fix:

-

To hit C4: Use 1.05 eq of nucleophile at low temperature (

C or -

To hit C2: You must first block C4 (e.g., with a sacrificial group or by exploiting the C6-EDG effect) or force the reaction with excess nucleophile and heat if C4 is already substituted.

Issue 2.2: "My chlorine atom converted to a hydroxyl group (Hydrolysis) instead of reacting with the amine."

Diagnosis: Acid-catalyzed hydrolysis during workup or reaction.

-

Insight: 2-chloropyrimidines hydrolyze 1750 times faster than 6-chloropyrimidines in strong acid (12N HCl) [3].[2]

-

Solution: Avoid acidic aqueous workups. Quench

reactions with basic buffers (NaHCO

Module 3: Metal-Catalyzed Cross-Couplings (Suzuki)

Current Status: You are performing a Suzuki-Miyaura coupling on a chloropyrimidine, but the halide is disappearing without forming the C-C bond.

Issue 3.1: "I am observing Protodehalogenation (Ar-Cl Ar-H) instead of coupling."

Diagnosis: Slow transmetallation leading to a "mechanistic leak."

-

The Mechanism: Pyrimidines are electron-deficient. The oxidative addition of Pd(0) is fast, but the transmetallation with the boronic acid is often the rate-determining step. If transmetallation is slow, the Pd(II)-intermediate can undergo abstraction of a hydride (from solvent alcohols or bases), followed by reductive elimination to yield the de-halogenated byproduct [4].

Optimization Table:

| Variable | Recommendation | Rationale |

| Solvent | Dioxane or Toluene (Avoid Alcohols) | Alcohols act as hydride sources for protodehalogenation. |

| Base | K | Anhydrous bases prevent hydrolysis of the C-Cl bond and reduce hydride sources. |

| Catalyst | Pd(PPh | Bidentate ligands (dppf) prevent |

| Boron Species | Boronic Ester (Pinacol) > Acid | Esters are often more soluble and less prone to protodeboronation. |

Module 4: Stability & Rearrangements

Current Status: The structure of the product is correct by Mass Spec, but the NMR suggests the connectivity is wrong (isomerization).

Issue 4.1: "The amino group moved from the exocyclic position to the ring nitrogen."

Diagnosis: The Dimroth Rearrangement .

-

Scenario: You synthesized a 1-alkyl-2-imino-pyrimidine. Upon heating or treating with base, it isomerized to the 2-(alkylamino)-pyrimidine.

-

Mechanism: This is a ring-opening/ring-closing cascade driven by thermodynamics (formation of the more stable aromatic tautomer).

-

Nucleophilic attack (usually OH

or H -

Ring opening between N1 and C2.

-

Rotation around the C-C bond.

-

Recyclization using the exocyclic nitrogen.

-

Figure 2: The Dimroth Rearrangement pathway. Note that this rearranges the N1 and exocyclic Nitrogen atoms.

Prevention Strategy:

-

pH Control: The rearrangement is catalyzed by base. Keep the pH neutral during workup.

-

Temperature: Avoid boiling in high-boiling solvents (DMF, DMSO) if the structure allows for this rearrangement.

-

Verification: If you suspect this, compare the UV spectra. The rearranged product usually has a significantly different

due to the change in conjugation [5].

References

-

Ma, Y., et al. (2000).[3] "Lanthanide Triflate Catalyzed Biginelli Reaction: One-Pot Synthesis of Dihydropyrimidinones." The Journal of Organic Chemistry.

-

Smith, S. M., & Buchwald, S. L. (2016).[4] "Regioselective 2-Amination of Polychloropyrimidines." Organic Letters.

-

Dunetz, J. R., et al. (2016). "Highly Selective Hydrolysis of Chloropyrimidines to Pyrimidones in 12 N Hydrochloric Acid." Organic Process Research & Development.

-

Navarro, O., et al. (2021).[5] "Mechanistic Studies on the Suzuki-Miyaura Cross-Coupling." Journal of Organic Chemistry. [6]

-

El-Sharief, A. M., et al. (2021).[6][7] "The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines." Molecules.

Sources

- 1. Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 2. figshare.com [figshare.com]

- 3. Biginelli Reaction [organic-chemistry.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Refining reaction conditions for nucleophilic substitution on the pyrimidine ring

Technical Support Center: Pyrimidine Nucleophilic Aromatic Substitution (SNAr)

Welcome to the Advanced Synthesis Support Module. This guide is engineered for medicinal chemists and process engineers optimizing substitution patterns on the pyrimidine core. It prioritizes mechanistic causality over rote recipes.

Module 1: Regioselectivity Engineering (The "Where")

Current Status: You are working with a 2,4-dihalopyrimidine (or similar electrophile) and need to control the site of nucleophilic attack.

The Core Logic

In a standard SNAr regime on 2,4-dichloropyrimidine, the C4 position is kinetically favored over C2.

-

Why? The Meisenheimer complex formed at C4 is stabilized by resonance where the negative charge delocalizes onto the para-like N1 nitrogen. Attack at C2 places charge on N1 and N3 (ortho-like), which is less favorable due to coulombic repulsion and higher LUMO coefficients at C4.

Protocol: Reversing Selectivity (C4 C2)

To hit the C2 position first, you must override the intrinsic electronic bias.

Strategy A: The "Sulfone Directing" Effect (High Reliability)

-

Mechanism: Replace the C2-halogen with a methyl sulfone (-SO2Me). The sulfone oxygen forms a hydrogen bond with the incoming nucleophile (especially alkoxides), guiding it to the C2 position via a cyclic transition state.

-

Workflow:

-

Start with 2-thiomethyl-4-chloropyrimidine.

-

Oxidize SMe

SO2Me (mCPBA or Oxone). -

React with nucleophile (ROH/Base).

-

Result: Exclusive C2 substitution.

-

Strategy B: Steric Blockade

-

Mechanism: If C4 contains a bulky substituent (e.g., from a previous Suzuki coupling), SNAr may shift to C2, though this is substrate-dependent.

Visual Logic: Regioselectivity Decision Tree

Caption: Decision matrix for selecting the C4 vs. C2 reaction pathway based on electronic and steric governing factors.

Module 2: Reactivity Enhancement (The "How Fast")

Current Status: Reaction is sluggish, incomplete, or requires excessive heat (leading to tars).

Critical Variable: The Solvent System

Stop using DMF or DMSO if your reaction is slow. Switch to HFIP (1,1,1,3,3,3-Hexafluoroisopropanol) .

-

The HFIP Effect: HFIP is a strong hydrogen-bond donor (HBD) but a poor nucleophile.

-

Activation: It H-bonds to the ring nitrogens or the leaving group, pulling electron density away from the ring carbon, making it more electrophilic (similar to Lewis acid catalysis but without the hydrolysis risk).

-

Solvation: It solvates the anionic leaving group (Cl-, F-) effectively, lowering the energy barrier of the transition state.

-

Critical Variable: The Leaving Group (LG)

The "Element Effect" in SNAr is counter-intuitive compared to SN2. Bond breaking is not the rate-determining step (RDS); nucleophilic attack is.

| Leaving Group | Reactivity Rank | Why? |

| -N2+ | 1 (Explosive) | Super-electrophile generation. |

| -F | 2 (Excellent) | High electronegativity stabilizes the Meisenheimer intermediate. |

| -NO2 | 3 (Good) | Strong EWG, but can participate in redox side reactions. |

| -SO2Me | 4 (Good) | Excellent for C2-selectivity (see Module 1). |

| -Cl / -Br | 5 (Standard) | Standard baseline. |

| -I | 6 (Poor) | Poor electronegativity; destabilizes the intermediate. |

Protocol: The "Fluorine Swap" If your chloride is unreactive:

-

Treat the chloropyrimidine with KF / 18-crown-6 in sulfolane or spray-dried KF in DMSO (120°C).

-

Isolate the fluoropyrimidine.

-

Perform SNAr with your valuable nucleophile at room temperature (mild conditions preserve functional groups).

Module 3: Troubleshooting Dashboard

Issue 1: Hydrolysis (Formation of Pyrimidinones)

-

Symptom: You see a peak -18 mass units (or +17 depending on ionization) relative to product, or conversion of Cl

OH. -

Root Cause: Trace water in polar aprotic solvents (DMF/DMSO are hygroscopic) acts as a competitive nucleophile, especially with hydroxide bases.

-

Corrective Action:

-

Solvent: Switch to anhydrous THF or Acetonitrile .

-

Base: Switch from KOH/NaOH to Cs2CO3 (cesium effect increases solubility in organic media) or organic bases like DIPEA .

-

Additives: Add 3Å molecular sieves directly to the reaction vessel.

-

Issue 2: Regio-isomer Contamination

-

Symptom: 90:10 ratio of C4:C2 products.

-

Root Cause: Temperature is too high, allowing the reaction to overcome the activation energy difference between C4 and C2.

-

Corrective Action:

-

Cryogenic Control: Cool the reaction to -78°C or -40°C.

-

Stoichiometry: Add the nucleophile dropwise via syringe pump to keep its local concentration low.

-

Issue 3: "Stalled" Reaction (50% Conversion)

-

Symptom: Starting material remains despite excess nucleophile.

-

Root Cause: Product inhibition (protonated product precipitates or complexes with nucleophile) or deactivation of the ring by the electron-donating nature of the newly added nucleophile (if doing double substitution).

-

Corrective Action:

-

Acid Catalysis: Add 5 mol% TFA or p-TsOH . Protonation of the pyrimidine ring (N1/N3) significantly lowers the LUMO, reactivating the system.

-

Visual Logic: Troubleshooting Flowchart

Caption: Diagnostic workflow for resolving common yield-limiting factors in pyrimidine substitution.

References

-

Regioselectivity Mechanisms: Barad, K. A., et al. "Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines." The Journal of Organic Chemistry, 2015.[1] Link

-

Sulfone Directing Effect: Luo, Y., et al. "Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine." WuXi AppTec QM Magic Class, Chapter 48. Link

-

HFIP Solvent Effects: Colomer, I., et al. "Hexafluoroisopropanol as a distinct solvent in organic synthesis." Chemical Reviews, 2017.[2] Link

-

Leaving Group Ability: Bunnett, J. F., & Zahler, R. E. "Kinetics of the Reaction of 2,4-Dinitrochlorobenzene with Some Nucleophilic Reagents." Chemical Reviews, 1951. (Foundational text on Element Effect). Link

Sources

Technical Support Center: Optimizing Pyrimidine Bromination Efficiency

Welcome to the technical support center for pyrimidine synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve the efficiency and reliability of pyrimidine bromination. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), detailed protocols, and expert insights to help you navigate the complexities of these reactions and achieve optimal results in your experiments.

Frequently Asked Questions (FAQs)

Here are some quick answers to common questions encountered during pyrimidine bromination:

Q1: My pyrimidine substrate is unreactive towards bromination. What is the first thing I should check?

The electronic nature of your pyrimidine ring is the most likely culprit. Pyrimidine is an electron-deficient heterocycle, making electrophilic substitution challenging. The presence of electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) will further deactivate the ring. Conversely, electron-donating groups (e.g., -NH₂, -OH, -OR) are often necessary to activate the ring for successful bromination.[1][2]

Q2: Which is a better brominating agent, N-Bromosuccinimide (NBS) or molecular bromine (Br₂)?

NBS is generally preferred for its ease of handling as a crystalline solid compared to the highly corrosive and volatile liquid bromine.[3] NBS provides a low, constant concentration of Br₂ during the reaction, which can help to minimize side reactions that may occur with a high concentration of molecular bromine.[4][5] However, for highly deactivated pyrimidines, the higher reactivity of Br₂ might be necessary.

Q3: My reaction is producing multiple brominated products. How can I improve the regioselectivity?

Regioselectivity is primarily governed by the directing effects of the substituents on the pyrimidine ring. Electron-donating groups will direct bromination to the ortho and para positions. The most common site for bromination on an unsubstituted pyrimidine is the C-5 position.[1][6] To improve selectivity, consider modifying your reaction conditions, such as lowering the temperature or using a less reactive brominating agent.

Q4: What are some common work-up procedures for a pyrimidine bromination reaction?

A typical work-up involves quenching any unreacted bromine with a reducing agent like sodium thiosulfate or sodium bisulfite solution. This is followed by extraction of the product into an organic solvent, washing the organic layer with brine, drying it over an anhydrous salt like sodium sulfate, and finally, removing the solvent under reduced pressure.[6]

Q5: How can I purify my brominated pyrimidine product?

Column chromatography on silica gel is the most common method for purifying brominated pyrimidines. Recrystallization can also be an effective technique if a suitable solvent system is found.[6]

Troubleshooting Guide: Common Issues and Solutions

This section provides a more detailed approach to troubleshooting common problems encountered during the bromination of pyrimidines.

Problem 1: Low or No Product Yield

A low yield of the desired brominated pyrimidine is a frequent challenge. The following flowchart outlines a systematic approach to diagnosing and resolving this issue.

Caption: A decision flowchart for troubleshooting low product yield.

In-depth Explanation:

-

Insufficient Ring Activation: Pyrimidine's electron-deficient nature makes it inherently unreactive towards electrophilic aromatic substitution. If your substrate contains electron-withdrawing groups, the reaction may not proceed under standard conditions. The presence of at least one activating group, such as an amino or alkoxy group, is often required for successful bromination.[1]

-

Sub-optimal Reaction Conditions: Factors like temperature, reaction time, and solvent can significantly impact the yield. For sluggish reactions, cautiously increasing the temperature or prolonging the reaction time can be beneficial. Always monitor the reaction progress using a technique like Thin Layer Chromatography (TLC) to avoid over-bromination or decomposition. The choice of solvent is also critical; polar aprotic solvents like DMF or acetonitrile are often effective.[7]

-

Reagent Reactivity and Quality: If an activated substrate still fails to react, the brominating agent may not be reactive enough. While NBS is a good starting point, more aggressive reagents like molecular bromine or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) with a Lewis acid catalyst might be necessary.[7] It is also crucial to ensure the purity of your reagents. N-haloimides can decompose over time, so using a fresh batch is recommended.

Problem 2: Formation of Multiple Products (Poor Regioselectivity)

The formation of a mixture of isomers or di/poly-brominated products complicates purification and reduces the yield of the desired compound.

Causality and Solutions:

-

Over-bromination: This occurs when the reaction conditions are too harsh or the reaction is left for too long. To mitigate this, you can:

-

Slowly add the brominating agent to the reaction mixture to maintain a low concentration.[6]

-

Run the reaction at a lower temperature.

-

Carefully monitor the reaction by TLC and quench it as soon as the starting material is consumed.

-

-

Lack of Regiocontrol: The position of bromination is determined by the directing effects of the substituents already on the ring.

-

Activating Groups (-NH₂, -OR, -Alkyl): These are ortho, para-directors.

-

Deactivating Groups (-NO₂, -CN, -SO₃H, -C=O): These are meta-directors.

-

Halogens (-F, -Cl, -Br, -I): These are deactivating but ortho, para-directors.

If your substrate has multiple activating groups, a mixture of products is likely. In such cases, using a bulkier brominating agent or employing protecting group strategies might be necessary to block certain positions and enhance selectivity.

-

Problem 3: Difficult Product Purification

Even with a successful reaction, isolating the pure brominated pyrimidine can be challenging.

Strategies for Improved Purification:

-

Effective Work-up: Ensure all unreacted bromine and acidic byproducts are removed during the work-up. A thorough wash with a reducing agent (e.g., sodium thiosulfate) and a base (e.g., sodium bicarbonate solution) is crucial.

-

Chromatography Optimization: If column chromatography is yielding poor separation, try different solvent systems (e.g., varying the polarity with ethyl acetate/hexane or dichloromethane/methanol mixtures). Using a gradient elution can also improve separation.

-

Recrystallization: This can be a highly effective method for purification if your product is a solid. Experiment with different solvents to find one in which your product is soluble at high temperatures but sparingly soluble at room temperature.

-

Derivatization: In some cases, it may be easier to purify a derivative of your product. For example, if your product has a free amino or hydroxyl group, you could protect it, purify the protected compound, and then deprotect it.

Reagent Selection Guide

Choosing the right brominating agent is critical for a successful reaction. The table below compares the most common reagents used for pyrimidine bromination.

| Reagent | Formula | Form | Pros | Cons | Key Applications & Considerations |

| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | Solid | Easy to handle, provides a low concentration of Br₂, good for activated rings.[3] | Can be insufficiently reactive for deactivated rings. | A good first choice for most applications, especially when over-bromination is a concern. |

| Molecular Bromine | Br₂ | Liquid | Highly reactive, effective for deactivated pyrimidines. | Highly corrosive, volatile, and toxic; can lead to over-bromination.[3] | Use with caution for unreactive substrates. Often requires slow addition and careful temperature control.[6] |

| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | C₅H₆Br₂N₂O₂ | Solid | Delivers two bromine equivalents, efficient, and solid.[8] | Can be very reactive, potentially leading to side products. | Excellent for large-scale synthesis due to its high bromine content by weight. Often used with a Lewis acid catalyst to enhance reactivity.[7] |

| Sodium monobromoisocyanurate (SMBI) | C₃HBrN₃NaO₃ | Solid | Efficient and often provides high yields.[9] | Less common than NBS or DBDMH. | Has been shown to be very effective for the bromination of nucleosides.[9] |

Experimental Protocols

The following are representative protocols for the bromination of pyrimidines. Note: These are general guidelines and may require optimization for your specific substrate. Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment.

Protocol 1: Bromination of Pyrimidine using Molecular Bromine

This protocol is adapted from a procedure for the synthesis of 5-bromopyrimidine.[6]

Workflow Diagram:

Caption: Workflow for the bromination of pyrimidine with Br₂.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, suspend pyrimidine hydrochloride in an inert aromatic solvent like nitrobenzene.[6]

-

Heating: Heat the suspension to a temperature between 125-135 °C.[6]

-

Bromine Addition: Slowly add molecular bromine to the heated mixture dropwise over a period of 30 to 90 minutes. The rate of addition should be controlled to ensure a smooth reaction.[6]

-

Reaction Maintenance: After the addition is complete, maintain the reaction mixture at 125-135 °C for an additional 2 to 6 hours to ensure the reaction goes to completion.[6]

-

Work-up:

-

Cool the reaction mixture and add a solvent like benzene or toluene to dilute the reaction solvent.[6]

-

Further cool the mixture to room temperature and filter the precipitated solid, which is the hydrohalide salt of 5-bromopyrimidine.[6]

-

To obtain the free base, suspend the salt in water and adjust the pH to 8-10 with a strong base (e.g., NaOH).[6]

-

Isolate the final product by steam distillation.[6]

-

Protocol 2: Bromination of a Uracil Derivative using DBDMH and a Lewis Acid

This protocol is based on a general procedure for the efficient bromination of nucleosides.

Step-by-Step Methodology:

-

Reaction Setup: Dissolve the protected uracil derivative (1 equivalent) in an aprotic solvent such as dichloromethane (CH₂Cl₂) or acetonitrile (CH₃CN).

-

Reagent Addition: Add 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) (0.55 equivalents, as it provides two bromine atoms). Then, add a Lewis acid catalyst such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.55 equivalents).[7]

-

Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by TLC. Reactions are often complete within a few hours.[7]

-

Work-up:

-

Dilute the reaction mixture with a larger volume of an organic solvent like chloroform.

-

Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by silica gel column chromatography.

Understanding the Bromination of Pyrimidines

Reaction Mechanism

The bromination of pyrimidines typically proceeds through an electrophilic aromatic substitution (EAS) mechanism. The electron-rich pyrimidine ring acts as a nucleophile, attacking the electrophilic bromine atom.

Caption: A simplified diagram of the electrophilic aromatic substitution mechanism.

-

Generation of the Electrophile: The brominating agent (e.g., Br₂ or NBS) provides an electrophilic bromine species (Br⁺). In the case of Br₂, a Lewis acid can help to polarize the Br-Br bond.

-

Nucleophilic Attack: A pair of π-electrons from the pyrimidine ring attacks the electrophilic bromine, forming a new C-Br bond and a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

-

Deprotonation: A base in the reaction mixture removes a proton from the carbon atom that formed the bond with the bromine, restoring the aromaticity of the ring and yielding the final brominated product.

Regioselectivity: The Role of Substituents

The position of bromination on the pyrimidine ring is not random; it is directed by the electronic effects of the substituents already present.

-

Activating Groups: Electron-donating groups (EDGs) such as -NH₂, -OH, and -OR increase the electron density of the ring, making it more nucleophilic and thus more reactive towards electrophiles. They stabilize the carbocation intermediate through resonance, particularly when the positive charge is on the carbon atom bearing the substituent. This is why they direct the incoming electrophile to the ortho and para positions.

-

Deactivating Groups: Electron-withdrawing groups (EWGs) such as -NO₂, -CN, and -C=O decrease the electron density of the ring, making it less reactive. They destabilize the carbocation intermediate, especially when the positive charge is adjacent to the group. This effect is most pronounced at the ortho and para positions, which is why these groups direct the incoming electrophile to the meta position.

Understanding these principles is crucial for predicting the outcome of your bromination reaction and for designing a synthesis that will yield the desired isomer.

References

-

N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. (2011). Master Organic Chemistry. [Link]

-

Recommending DBDMH over the requested brominating agent and contributing toward reduced manufacturing costs for clients. (2021). Chemia. [Link]

-

What's the difference between NBS and Br2? (2020). The Organic Chemistry Tutor. [Link]

- Process for bromination of pyrimidine. (1976).

-

Active/inactive aromatic ring bromination: Bromination reactions that use NBS. (2022). Chemia. [Link]

-

Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin. (2012). National Institutes of Health. [Link]

-

An Efficient and Facile Methodology for Bromination of Pyrimidine and Purine Nucleosides with Sodium Monobromoisocyanurate (SMBI). (2013). National Institutes of Health. [Link]

-

Bromination at C-5 of pyrimidine and C-8 of purine nucleosides with 1,3-dibromo-5,5-dimethylhydantoin. (2012). Tetrahedron Letters. [Link]

-

Bromination of Pyrimidines: A Simple Inexpensive Method. (2014). ResearchGate. [Link]

-

Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (2022). MDPI. [Link]

-

Effect of substituent structure on pyrimidine electrophilic substitution: A Rebuttal. (2013). ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Bromination reactions that use NBS(active/inactive aromatic ring brominationActive/inactive aromatic ring bromination:Bromination reactions that use NBS(2):N-bromo compounds(4):Discussion series on bromination/iodination reactions 4 – Chemia [chemia.manac-inc.co.jp]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. youtube.com [youtube.com]

- 6. US3956301A - Process for bromination of pyrimidine - Google Patents [patents.google.com]

- 7. Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recommending DBDMH over the requested brominating agent and contributing toward reduced manufacturing costs for clients – Chemia [chemia.manac-inc.co.jp]

- 9. An Efficient and Facile Methodology for Bromination of Pyrimidine and Purine Nucleosides with Sodium Monobromoisocyanurate (SMBI) - PMC [pmc.ncbi.nlm.nih.gov]

Structure-activity relationship (SAR) studies of 5-bromo-2-chloro-N-phenylpyrimidin-4-amine derivatives

Topic: Structure-activity relationship (SAR) studies of 5-bromo-2-chloro-N-phenylpyrimidin-4-amine derivatives Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The Electrophilic Scaffold

The 5-bromo-2-chloro-N-phenylpyrimidin-4-amine scaffold represents a distinct class of "privileged structures" in kinase inhibitor discovery. Unlike fully substituted pyrimidines, this specific chemotype retains a reactive chlorine at the C2 position, granting it dual utility:

-

Direct Covalent Inhibition: Acting as an electrophilic warhead targeting non-catalytic cysteine residues (e.g., Cys440 in MSK1) via Nucleophilic Aromatic Substitution (

). -

Late-Stage Diversification: Serving as a high-fidelity intermediate for synthesizing 2,4-diaminopyrimidine drugs (e.g., CDK4/6 inhibitors like Palbociclib analogs).

This guide compares the SAR profiles of the Covalent Series (retaining 2-Cl) versus the Reversible Series (displacing 2-Cl), providing experimental protocols and mechanistic insights for optimizing potency and selectivity.

Mechanism of Action & Target Profiling

The "Warhead" Mechanism (Covalent Series)

For derivatives retaining the 2-chloro substituent, the mechanism of action is distinct from classical ATP-competitive inhibitors. The 2-position is highly susceptible to nucleophilic attack due to the electron-withdrawing nature of the pyrimidine ring and the 5-bromo substituent.

-

Target: Mitogen- and stress-activated protein kinase 1 (MSK1), specifically targeting Cys440 in the ATP-binding pocket.

-

Binding Mode: The pyrimidine N1 acts as a H-bond acceptor for the "hinge" region (Leu501 backbone NH), while the C2-Cl forms a covalent bond with the thiol of Cysteine.

-

Selectivity Filter: Kinases lacking a spatially equivalent cysteine (e.g., RSK2) are spared, enhancing the selectivity profile.

The "Scaffold" Mechanism (Reversible Series)

When the 2-chloro is displaced by amines, the molecule becomes a 2,4-diaminopyrimidine .

-

Targets: PLK4, Aurora Kinases, CDK4/6, FAK.

-

Binding Mode: Canonical Type I binding. The N1 and the C2-NH (newly introduced) form a bidentate H-bond donor/acceptor pair with the kinase hinge.

Comparative SAR Analysis

The Structure-Activity Relationship is analyzed across three distinct zones of the scaffold.

Zone 1: The C5 "Gatekeeper" (Bromine)

The 5-position substituent dictates the electronic environment of the ring and steric fit within the gatekeeper pocket.

| Substituent | Effect on Reactivity (C2-Cl) | Effect on Binding Affinity | Notes |

| -Br (Parent) | High | High | Ideal balance. The Halogen Bond (XB) capability of Br can interact with carbonyl backbone oxygens. |

| -F (Fluoro) | Very High | Low to Moderate | Increases C2 electrophilicity significantly but lacks the steric bulk to fill hydrophobic pockets. |

| -CH3 (Methyl) | Low | Moderate | Reduces C2 reactivity (electron-donating). Common in reversible inhibitors (e.g., USP1 inhibitors). |

| -NO2 (Nitro) | Extreme | Low | Often too reactive, leading to non-specific toxicity (pan-assay interference). |

Zone 2: The C2 "Anchor" (Chloro vs. Amine)

This is the primary differentiator between covalent and reversible series.

-

2-Chloro (Covalent): Essential for irreversible binding. SAR studies show that replacing Cl with F increases reactivity but decreases stability (hydrolysis risk). Replacing with Br reduces reactivity (steric hindrance).

-

2-Amino (Reversible): Introduction of bulky amines (e.g., p-morpholinoaniline) at C2 shifts the profile to reversible inhibition, often targeting Aurora kinases or PLK4.

Zone 3: The C4 "Tail" (N-Phenyl Ring)

The phenyl ring at the 4-position extends into the solvent-exposed region or the hydrophobic back-pocket, depending on conformation.

-

Electron-Withdrawing Groups (EWGs) on Phenyl: (e.g., 3-CF3) Increase the acidity of the NH, strengthening the H-bond to the hinge.

-

3,4,5-Trimethoxy: Common motif for microtubule/kinase dual inhibition (colchicine-site similarity).

Visualizing the SAR Landscape

Figure 1: SAR Map illustrating the three critical zones for optimization. The C2-position acts as the functional switch between covalent and reversible modes.

Experimental Protocols

Synthesis of the Core Scaffold ( Regioselectivity)

The synthesis relies on the differential reactivity of the two chlorides in 5-bromo-2,4-dichloropyrimidine. The C4 position is more reactive than C2 due to the directing effect of the N3 nitrogen.

Protocol:

-

Reagents: 5-bromo-2,4-dichloropyrimidine (1.0 eq), Aniline derivative (1.0 eq), Diisopropylethylamine (DIPEA, 1.5 eq).

-

Solvent: Ethanol or n-Butanol.

-

Procedure:

-

Dissolve 5-bromo-2,4-dichloropyrimidine in solvent at 0°C.

-

Add DIPEA followed by the dropwise addition of aniline.

-

Stir at room temperature (RT) for 4–6 hours. Note: Heating to 80°C may lead to double substitution (displacing C2-Cl).

-

Monitoring: TLC (Hexane:EtOAc 4:1). The C4-substituted product usually runs lower than the starting material.

-

Workup: Pour into ice water. Filter the precipitate. Recrystallize from EtOH.

-

-

Validation:

H NMR should show a singlet for the pyrimidine C6-H around 8.3–8.5 ppm. Absence of C2-substitution is confirmed by the retention of the Cl signal in Mass Spec (characteristic Cl isotope pattern).

Biological Assay: MSK1 Covalent Inhibition

Objective: Verify the covalent engagement of the 2-chloro derivative.[1]

Protocol:

-

Enzyme: Recombinant human MSK1 (C-terminal kinase domain).

-

Substrate: Crosstide (GRPRTSSFAEG).

-

Method: Time-dependent IC50 shift assay.

-

Step A: Pre-incubate MSK1 with the test compound (at varying concentrations) for 0, 15, 30, and 60 minutes .

-

Step B: Add ATP (Km concentration) and Substrate to initiate reaction.

-

Readout: Measure phosphorylation via radiometric (

P-ATP) or fluorescence (ADP-Glo) assay.

-

-

Data Analysis: A leftward shift in IC50 curves with increasing pre-incubation time indicates irreversible covalent inhibition.

Comparative Performance Data

The following table contrasts the 5-bromo-2-chloro derivative against standard alternatives.

| Feature | 5-Bromo-2-chloro-N-phenyl... (Subject) | 2,4-Diamino Analog (Alternative 1) | 5-Methyl Analog (Alternative 2) |

| Primary Mode | Covalent (Irreversible) | Reversible (ATP Competitive) | Reversible |

| Key Target | MSK1, RSK2 (Cys-dependent) | CDK4/6, PLK4, FAK | USP1/UAF1 |

| Potency (IC50) | < 10 nM (Time-dependent) | 20–100 nM | 50–200 nM |

| Selectivity | High (Requires specific Cys) | Moderate (Promiscuous hinge binder) | Moderate |

| Metabolic Stability | Low (Glutathione reactivity risk) | High | High |

| Synthetic Utility | High (Intermediate) | Final Drug | Final Drug |

Workflow Visualization: Synthesis & Application

Figure 2: Divergent synthesis workflow showing how the intermediate serves two distinct drug discovery pathways.

References

-

Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1. Source: NIH / PubMed Central [Link] (Primary source for the 2-chloro covalent mechanism and Cys440 targeting).

-

The Chemical Versatility of 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine in Drug Development. Source: NBInno [Link] (Source for synthetic utility and Palbociclib intermediate context).[2]

-

Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. Source: NIH / PubMed [Link] (Source for aminopyrimidine derivatives and PLK4 activity).

-

Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors. Source: European Journal of Medicinal Chemistry [Link] (Comparative SAR data for isomeric scaffolds).

Sources

A Senior Application Scientist's Guide to the Biological Activity of 2,4,5-Trisubstituted Pyrimidines: A Comparative Analysis Focused on 5-bromo-2-chloro-N-phenylpyrimidin-4-amine

For distribution to: Researchers, scientists, and drug development professionals.

In the landscape of modern medicinal chemistry, the pyrimidine scaffold stands as a cornerstone in the design of targeted therapeutics, particularly in oncology. Its inherent ability to mimic purine bases allows for competitive binding to the ATP-binding pockets of various kinases, making it a privileged structure in drug discovery.[1][2] This guide provides an in-depth, objective comparison of the biological activity of 5-bromo-2-chloro-N-phenylpyrimidin-4-amine and related pyrimidine derivatives, supported by experimental data to elucidate key structure-activity relationships (SAR).